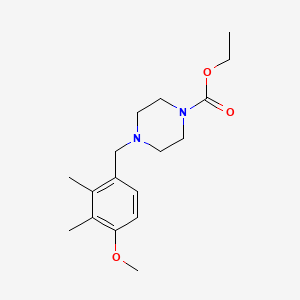![molecular formula C12H12N2O3S B5778771 methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)
methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic compound with a five-membered ring containing three nitrogen and two oxygen atoms.
Wirkmechanismus
The mechanism of action of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms by disrupting their cell membrane integrity. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have both biochemical and physiological effects. Biochemically, it can inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Physiologically, it can induce vasodilation and decrease blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It also exhibits a broad range of biological activities, making it a versatile compound for various research applications. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new derivatives with improved biological activities. Another direction is the study of the compound's potential applications in nanotechnology and material science. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate can be achieved through a multistep process. The first step involves the synthesis of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol, which can be obtained by reacting 4-methylphenylhydrazine with carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with ethyl chloroacetate in the presence of potassium carbonate to obtain the final product, methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate.
Wissenschaftliche Forschungsanwendungen
Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activities. In agricultural chemistry, it has been studied as a potential pesticide due to its insecticidal and fungicidal properties. In material science, it has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSZSCPVSUBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)


![N-{[(2-ethoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5778735.png)
![N-(3-methoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5778736.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)